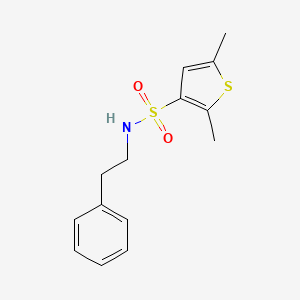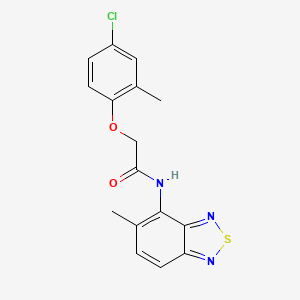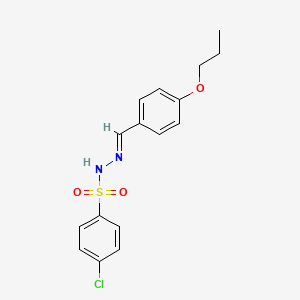![molecular formula C18H21N7OS B5572612 3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)
3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives and related compounds has been extensively explored, with methodologies focusing on the incorporation of various functional groups to enhance the compound's reactivity and potential applications. For instance, the synthesis of pyrazolopyridothiazine derivatives involves the reaction of hydrazides with carbon disulfide, potassium hydroxide, and various halides to produce a wide range of compounds with different substituents. These processes highlight the versatility and complexity of synthesizing such molecules, providing a foundation for further modifications and applications (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves intricate arrangements of rings and substituents, contributing to their unique physical and chemical properties. The structural confirmation of these compounds is typically achieved through elemental analyses and spectral data, including NMR and IR spectroscopy. This analytical approach ensures the precise determination of the compound's structure, essential for understanding its reactivity and potential applications (Abdelhamid, Fahmi, & Baaiu, 2016).
Chemical Reactions and Properties
Pyridazine and its derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These reactions include cyclodehydration, condensation with aldehydes, and reactions with hydrazine hydrate, leading to the formation of triazoles, thiadiazoles, and other cyclic compounds. Such reactions are pivotal for the diversification of the compound's functionality and enhancing its applicability in different chemical contexts (Gaby et al., 2003).
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine and its derivatives have shown promising antibacterial properties. For instance, a study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which are structurally similar, demonstrated potent antibacterial efficacies. These compounds were effective against various bacterial strains including E. coli, S. aureus, and S. mutans. Moreover, they showed biofilm inhibition activities surpassing that of Ciprofloxacin, a known antibacterial agent. This highlights their potential as effective antibacterial agents in medical research (Mekky & Sanad, 2020).
Antimicrobial and Antifungal Activity
Compounds structurally related to 3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine have been synthesized and evaluated for antimicrobial and antifungal activities. Zaki, Sayed, and Elroby (2016) synthesized derivatives including pyrazolo[3,4-d]pyridazines which exhibited adequate inhibitory efficiency against both gram-positive and gram-negative bacteria. These derivatives present a significant potential in the development of new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Antitumor Properties
The antitumor potential of compounds similar to 3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine has been explored in various studies. For example, Hamama, Gouda, Badr, and Zoorob (2013) reported on the synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles. Some of these compounds displayed promising cytotoxicity against different cancer cell lines, indicating their potential in cancer research and therapy (Hamama, Gouda, Badr, & Zoorob, 2013).
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-12-6-7-25(22-12)16-5-4-15(20-21-16)23-8-10-24(11-9-23)18(26)17-13(2)19-14(3)27-17/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKWNDJMQPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dimethylthiazol-5-yl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)
![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)
![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)
![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)